molecular formula C18H18N4O3S B2549801 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione CAS No. 377062-63-0

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2549801
CAS No.: 377062-63-0
M. Wt: 370.43
InChI Key: HYLOIXZVLGRCBW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound belonging to the purine family It is characterized by its unique structure, which includes a purine core substituted with various functional groups, including dimethyl, phenacylsulfanyl, and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the phenacylsulfanyl and prop-2-enyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the phenacylsulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the purine core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkylated or acylated purine derivatives.

Scientific Research Applications

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another purine derivative with different substituents.

    3,7-Dihydro-3-methyl-1H-purine-2,6-dione: A simpler purine compound with fewer functional groups.

Uniqueness

1,3-Dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

377062-63-0

Molecular Formula

C18H18N4O3S

Molecular Weight

370.43

IUPAC Name

1,3-dimethyl-8-phenacylsulfanyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C18H18N4O3S/c1-4-10-22-14-15(20(2)18(25)21(3)16(14)24)19-17(22)26-11-13(23)12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

HYLOIXZVLGRCBW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC=C

solubility

not available

Origin of Product

United States

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